3-(4-Methoxyphenyl)benzofuran-5-ol
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Overview
Description
It belongs to the benzofuran class of compounds, which are known for their diverse biological activities and presence in various natural products.
Mechanism of Action
Target of Action
Benzofuran derivatives, to which this compound belongs, have been found to be active towards different clinically approved targets . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide array of biological activities, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic . These activities suggest that the compound interacts with its targets, leading to various changes in cellular processes.
Biochemical Pathways
Benzofuran derivatives have been demonstrated to be potent inhibitors of various enzymes, including topoisomerase i, sigma receptors, pim-1, farnesyl transferase, histamine h3 receptors, and carbonic anhydrase . This suggests that the compound may affect multiple biochemical pathways, leading to downstream effects on various cellular processes.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing . This suggests that the compound may have favorable pharmacokinetic properties that enhance its bioavailability.
Result of Action
Benzofuran derivatives have been shown to exhibit a wide array of biological activities, suggesting that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
The wide array of biological activities exhibited by benzofuran derivatives suggests that they may be effective in various environments .
Biochemical Analysis
Biochemical Properties
Benzofuran and its derivatives, including 3-(4-Methoxyphenyl)benzofuran-5-ol, have been found to interact with various enzymes, proteins, and other biomolecules . Specific interactions of this compound with enzymes or proteins have not been reported yet.
Cellular Effects
For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Molecular Mechanism
Benzofuran derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Preparation Methods
The synthesis of 3-(4-Methoxyphenyl)benzofuran-5-ol can be achieved through several methods. One common approach involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-(4-Methoxyphenyl)benzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo electrophilic substitution reactions, particularly at the benzofuran ring, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Methoxyphenyl)benzofuran-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)benzofuran-5-ol can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share similar structural features but differ in their specific biological activities and applications. For example, psoralen and 8-methoxypsoralen are used in the treatment of skin diseases like psoriasis and cancer
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-benzofuran-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-17-12-5-2-10(3-6-12)14-9-18-15-7-4-11(16)8-13(14)15/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNPGGDTJCDQNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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